4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Description
The compound 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic molecule featuring a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-12-5-6-15(11-13(12)2)18(24)23-19(25)17(22-20(23,3)4)14-7-9-16(21)10-8-14/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCUCYKUZZGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common approach includes the formation of the imidazole ring followed by the introduction of the thioxo group and subsequent functionalization with the chlorophenyl and dimethylphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone: Similar structure but with an oxo group instead of a thioxo group.
(4-(4-chlorophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-methylphenyl)methanone: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione lies in its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione , often referred to as Compound A , is a thione derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article synthesizes available research findings on the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A has the following chemical structure:
- Molecular Formula : C₁₈H₁₈ClN₂OS
- Molecular Weight : 350.86 g/mol
- CAS Number : 89517-58-8
The compound features a chlorophenyl group and a dimethylbenzoyl moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have explored the anticancer potential of Compound A. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC₅₀ Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 18 µM
These results suggest that Compound A may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanism of action for Compound A involves the inhibition of specific signaling pathways associated with cancer progression:
- Wnt/β-Catenin Pathway : Compound A has been shown to inhibit Wnt-dependent transcription, which is critical for tumor growth in several cancers. This was evidenced by reduced β-catenin levels in treated cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Proliferation Markers : Treatment with Compound A resulted in decreased expression of Ki67, a marker associated with cell proliferation.
Data Tables
| Biological Activity | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 15 | Apoptosis |
| Cytotoxicity | MCF-7 | 20 | Cell Cycle Arrest |
| Cytotoxicity | A549 | 18 | ROS Generation |
Case Studies
-
In Vivo Study on Tumor Xenografts
- In a study involving BALB/c nude mice with xenografted tumors, administration of Compound A at a dose of 10 mg/kg significantly reduced tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
-
Synergistic Effects with Other Chemotherapeutics
- When combined with doxorubicin, Compound A enhanced the overall cytotoxic effect against resistant cancer cell lines, indicating potential for combination therapy strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
